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molecular formula C6H11NO B1359798 1-Methylpiperidin-3-one CAS No. 5519-50-6

1-Methylpiperidin-3-one

Cat. No. B1359798
M. Wt: 113.16 g/mol
InChI Key: SIKTVUHUQZNEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807693B2

Procedure details

A mixture of 400 mg (2.0 mmol) 1-methyl-3,5-dinitro-pyridone, 300 mg 1-methyl-piperidin-3-one and 15 ml 2M ammonia in methanol are heated to 60° C. for 20 h. It is concentrated and purified by chromatography (silica gel, CH2Cl2/MeOH 98/2).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]1=O.[CH3:15][N:16]1[CH2:21]CC[C:18](=O)[CH2:17]1.N>CO>[CH3:15][N:16]1[CH2:17][CH2:18][C:6]2[C:7](=[N:2][CH:3]=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=2)[CH2:21]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
300 mg
Type
reactant
Smiles
CN1CC(CCC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica gel, CH2Cl2/MeOH 98/2)

Outcomes

Product
Name
Type
Smiles
CN1CC2=NC=C(C=C2CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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